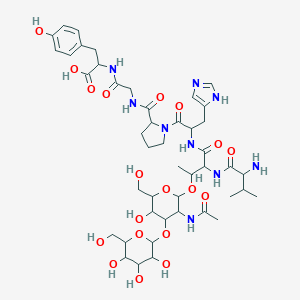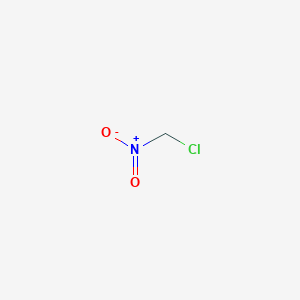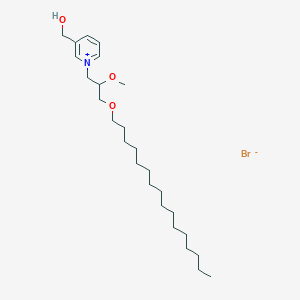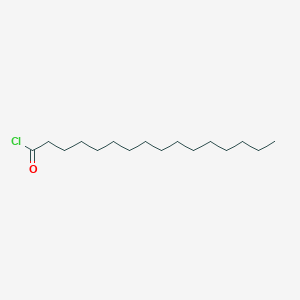
ReAsH-EDT2
Overview
Description
ReAsH-EDT2 is a red fluorescent dye that marks proteins . It is a membrane-permeable biarsenical compound that binds covalently to tetracysteine sequences . This allows the protein to be imaged . ReAsH-EDT2 can be used for protein localization and trafficking .
Synthesis Analysis
ReAsH-EDT2 binds proteins that have the tetracysteine tag almost immediately after translation . It is commonly used to study protein trafficking, folding, and interactions in living cells or cell lysates .Molecular Structure Analysis
ReAsH-EDT2 is a biarsenical compound that binds covalently to tetracysteine sequences . These sequences are engineered into target proteins .Chemical Reactions Analysis
ReAsH-EDT2 binds to tetracysteine sequences in proteins, allowing them to be imaged . This is based on the affinity and specificity of the 6-amino acid sequence of the green fluorescent FlAsH and red fluorescent ReAsH reagents .Physical And Chemical Properties Analysis
ReAsH-EDT2 is a solid compound . It is slightly soluble in chloroform and has a solubility of 1 mM in DMSO .Scientific Research Applications
Fluorescent Labeling of Proteins
ReAsH-EDT2 is a fluorescent, membrane-permeable biarsenical compound that binds covalently to tetracysteine sequences, which are engineered into target proteins . This property allows it to be used for fluorescent labeling of tetracysteine-tagged proteins .
Protein Trafficking Studies
ReAsH-EDT2 is commonly used to study protein trafficking in living cells . By labeling the proteins of interest, researchers can track their movement within the cell, providing insights into protein transport mechanisms .
Protein Folding Studies
ReAsH-EDT2 can also be used to study protein folding . By observing the changes in fluorescence as the protein folds, researchers can gain insights into the protein folding process and its role in various biological functions .
Protein Interaction Studies
ReAsH-EDT2 can be used to study protein interactions in living cells or cell lysates . The fluorescence of ReAsH-EDT2 allows researchers to visualize the interactions between proteins, providing valuable information about cellular processes .
Live-Cell Imaging
ReAsH-EDT2 is used in live-cell imaging . Its ability to bind to tetracysteine-tagged proteins and emit fluorescence allows researchers to visualize proteins in living cells, providing real-time insights into cellular processes .
Expression Tag-Based Fluorescence Labeling
ReAsH-EDT2 is used in expression tag-based fluorescence labeling . This technique involves the use of an expression vector encoding a gene of interest with a tetracysteine tag. When this vector is transfected into mammalian cells, the tetracysteine-tagged protein can be labeled with ReAsH-EDT2 .
Mechanism of Action
Target of Action
ReAsH-EDT2 is a fluorescent, membrane-permeable biarsenical compound . Its primary targets are proteins that have been engineered to contain tetracysteine sequences . These sequences serve as specific binding sites for ReAsH-EDT2, allowing it to tag these proteins almost immediately after translation .
Mode of Action
ReAsH-EDT2 binds covalently to the tetracysteine sequences in target proteins . This binding is facilitated by the biarsenical nature of ReAsH-EDT2, which forms stable covalent bonds with the cysteine residues in the tetracysteine sequence . The result of this interaction is the tagging of the target protein with a fluorescent marker, which can then be detected and monitored .
Biochemical Pathways
The primary biochemical pathway affected by ReAsH-EDT2 involves protein synthesis and trafficking . By tagging proteins with a fluorescent marker, ReAsH-EDT2 allows for the visualization and tracking of these proteins as they move through various cellular compartments . This can provide valuable insights into protein folding, interactions, and trafficking within cells .
Pharmacokinetics
The pharmacokinetic properties of ReAsH-EDT2 are largely determined by its membrane-permeable nature . This allows it to readily cross cell membranes and access intracellular targets . .
Result of Action
The primary result of ReAsH-EDT2 action is the fluorescent labeling of target proteins . This enables the real-time visualization and tracking of these proteins within living cells . Such information can be invaluable in studies of protein function, interactions, and dynamics .
Action Environment
The action of ReAsH-EDT2 is influenced by various environmental factors. For instance, the presence of other proteins or compounds that can bind to the tetracysteine sequence may affect the binding efficiency of ReAsH-EDT2 . Additionally, factors that affect protein synthesis and trafficking, such as temperature and pH, may also influence the action of ReAsH-EDT2 .
Safety and Hazards
Future Directions
ReAsH-EDT2 is a valuable tool for studying protein dynamics and protein-protein interactions . Its small size reduces interference with protein function, making it ideal for tracking protein localization . Its versatility also offers a wide range of benefits, such as rapid detection of proteins, multiplex flexibility, and suitability for imaging in live or fixed cells .
properties
IUPAC Name |
4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13As2NO3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572996 | |
| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ReAsH-EDT2 | |
CAS RN |
438226-89-2 | |
| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















